![molecular formula C16H26N2O6 B14013758 3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14013758.png)
3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound that belongs to the bicyclo[111]pentane family This compound is characterized by its unique bicyclic structure, which consists of three interconnected rings of carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of bicyclo[1.1.1]pentane derivatives with tert-butoxycarbonyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and bioisosteres.
Biology: The compound is used in the development of biologically active molecules and drug candidates.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family.
3-(tert-Butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid: A related compound with similar structural features.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: Another derivative with different functional groups.
Uniqueness
3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its dual Boc-protected hydrazineyl groups, which provide enhanced stability and reactivity. This makes it a valuable intermediate for the synthesis of more complex molecules and potential drug candidates .
Propiedades
Fórmula molecular |
C16H26N2O6 |
|---|---|
Peso molecular |
342.39 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C16H26N2O6/c1-13(2,3)23-11(21)17-18(12(22)24-14(4,5)6)16-7-15(8-16,9-16)10(19)20/h7-9H2,1-6H3,(H,17,21)(H,19,20) |
Clave InChI |
WIJCZYBCVKQZRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C12CC(C1)(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


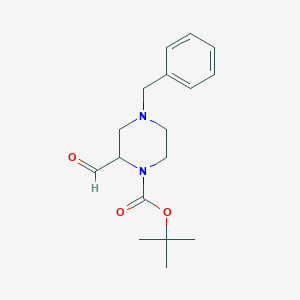
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
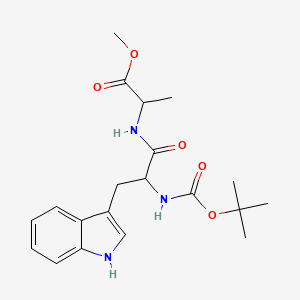
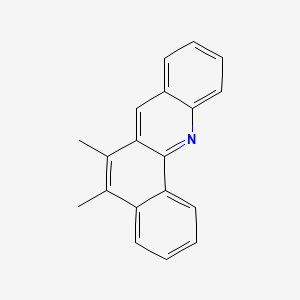
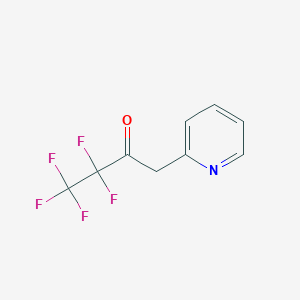
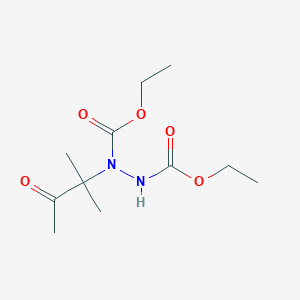
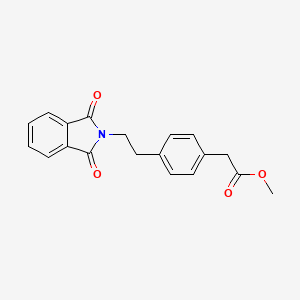
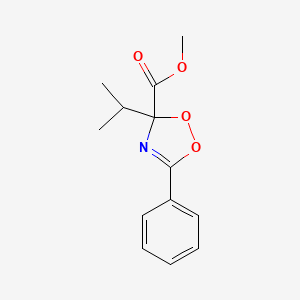
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[3.1.0]hex-2-ene-6-carboxylate](/img/structure/B14013726.png)
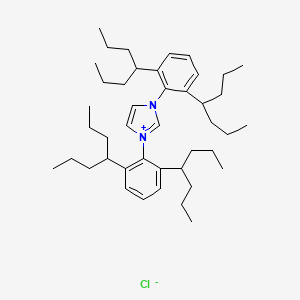
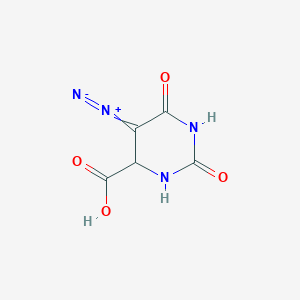
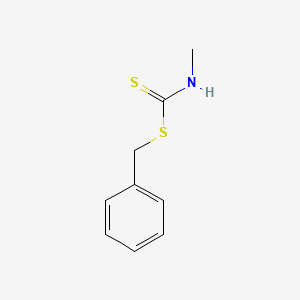
![N-[3-(3,4-dimethoxyphenyl)propyl]-2-phenylacetamide](/img/structure/B14013753.png)
![(2',4'-Dichloro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B14013754.png)
